molecular formula C10H17NO B12865650 1-Cyclopentyl-5-methylpyrrolidin-2-one

1-Cyclopentyl-5-methylpyrrolidin-2-one

Cat. No.: B12865650
M. Wt: 167.25 g/mol
InChI Key: LLHBAMZESHYHMV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one can be achieved through several routes:

Industrial production methods often involve the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of transition-metal catalysts can facilitate the selective formation of pyrrolidinones .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo oxidation to form hydroperoxides, which then participate in further reactions to yield biologically active products . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-5-methylpyrrolidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Biological Activity

1-Cyclopentyl-5-methylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family, recognized for its diverse biological activities. This compound's unique structure, characterized by a five-membered lactam ring, positions it as a valuable scaffold in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name This compound
InChI Key LLHBAMZESHYHMV-UHFFFAOYSA-N
Canonical SMILES CC1CCC(=O)N1C2CCCC2

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound can undergo oxidation to form reactive intermediates such as hydroperoxides, which participate in further reactions leading to biologically active products. This mechanism positions the compound as a candidate for drug development targeting specific pathways involved in diseases such as cancer and neurological disorders.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have highlighted the potential of pyrrolidinone derivatives in inhibiting polo-like kinase 1 (Plk1), a critical regulator in mitosis that is often overexpressed in cancers. Inhibitors targeting Plk1 have demonstrated promise in preclinical studies, suggesting that this compound could share similar properties .

Neuroprotective Effects

Pyrrolidinone derivatives are also being investigated for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for treating neurodegenerative diseases. Research into the structure-activity relationship (SAR) of related compounds has indicated that modifications can enhance neuroprotective activity while reducing toxicity .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of pyrrolidinones have been linked to activity against various bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidinone derivatives, including this compound:

  • Anticancer Activity : A study investigating the inhibition of Plk1 by various pyrrolidinone derivatives found that modifications at specific positions significantly enhanced inhibitory potency. Compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against cancer cell lines .
  • Neuroprotection : In vitro assays demonstrated that certain pyrrolidinone derivatives protected neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating neurodegenerative disorders .
  • Antimicrobial Testing : A series of tests against common bacterial strains showed promising results for related compounds, indicating that further exploration of this compound could yield significant findings in antimicrobial research .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-cyclopentyl-5-methylpyrrolidin-2-one

InChI

InChI=1S/C10H17NO/c1-8-6-7-10(12)11(8)9-4-2-3-5-9/h8-9H,2-7H2,1H3

InChI Key

LLHBAMZESHYHMV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1C2CCCC2

Origin of Product

United States

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